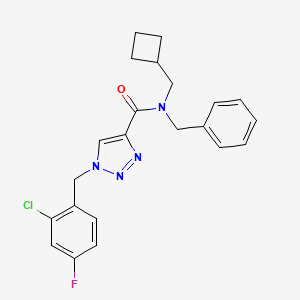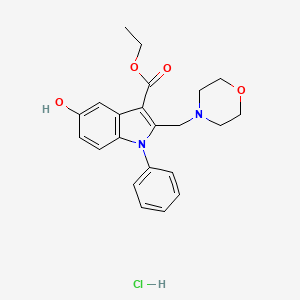![molecular formula C17H20ClNO B4981248 (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4981248.png)
(3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, also known as CZC-13788, is a chemical compound that has been synthesized for research purposes. It belongs to the class of phenethylamines and is structurally related to other psychoactive compounds such as amphetamines and phenylpiperazines. CZC-13788 has been studied for its potential use as a therapeutic agent in various neurological and psychiatric disorders.
作用机制
The exact mechanism of action of (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is not fully understood, but it is thought to involve modulation of neurotransmitter systems in the brain. (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to increase dopamine and serotonin release in certain brain regions, and it may also act as a dopamine and serotonin reuptake inhibitor. Additionally, (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase locomotor activity and induce hyperthermia, which are characteristic effects of dopamine and serotonin agonists. (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has also been shown to reduce immobility in the forced swim test, which is a measure of antidepressant-like activity. Additionally, (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to have neuroprotective effects in animal models of Parkinson's disease, as it can reduce oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is that it has been shown to have high affinity for dopamine and serotonin receptors, which are important targets for many neurological and psychiatric disorders. Additionally, (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to have neuroprotective effects, which may make it useful for studying neurodegenerative diseases such as Parkinson's disease. However, one limitation of (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is that it has not yet been extensively studied in humans, so its safety and efficacy in humans is not yet known.
未来方向
There are several future directions for research on (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine. One area of interest is its potential use in the treatment of depression and anxiety. (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to have antidepressant-like effects in animal models, and further research is needed to determine its potential as a therapeutic agent for these disorders. Additionally, (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine may have potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Further research is needed to determine its potential as a therapeutic agent for addiction. Finally, (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine may have potential as a neuroprotective agent in other neurodegenerative diseases besides Parkinson's disease, such as Alzheimer's disease and Huntington's disease. Further research is needed to determine its potential in these areas.
合成方法
The synthesis of (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine involves several steps, starting with the reaction of 3-chlorobenzyl chloride with 4-methoxyphenylacetonitrile to form 3-chlorobenzyl 4-methoxyphenylacetamide. This intermediate is then reduced with lithium aluminum hydride to produce (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine. The synthesis of (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been optimized to improve yield and purity, and various analytical techniques such as NMR spectroscopy and HPLC have been used to confirm its identity and purity.
科学研究应用
(3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been studied for its potential use as a therapeutic agent in various neurological and psychiatric disorders. It has been shown to have affinity for several neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. (3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been studied for its potential use in the treatment of depression, anxiety, and addiction. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects in animal models of the disease.
属性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-13(10-14-6-8-17(20-2)9-7-14)19-12-15-4-3-5-16(18)11-15/h3-9,11,13,19H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQDVZWARAUCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenoxy-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4981168.png)

![4-chloro-2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B4981182.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-ethylbenzyl)ethanediamide](/img/structure/B4981187.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B4981195.png)
![2-methoxy-4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4981200.png)
![2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B4981206.png)
![5-{3-chloro-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4981212.png)
![4-[3-(cycloheptylamino)butyl]phenol](/img/structure/B4981216.png)
![3-chloro-2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4981230.png)
![4-(1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B4981236.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4981245.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4981252.png)
